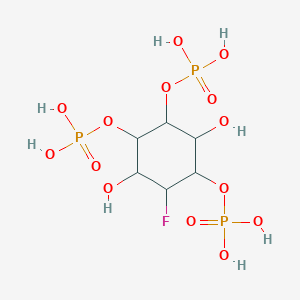
2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate (2-Deoxy-2-FITP) is a synthetic molecule that has gained attention in recent years due to its potential use as a tool for studying cellular signaling pathways. This molecule is a modified version of inositol 1,4,5-trisphosphate (IP3), which is a key second messenger molecule involved in intracellular calcium signaling. 2-Deoxy-2-FITP has been shown to have unique properties that make it a valuable research tool for investigating various aspects of cellular signaling.
Mecanismo De Acción
2-Deoxy-2-FITP acts as an analog of 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate, binding to 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptors and modulating intracellular calcium signaling. However, due to its modified structure, 2-Deoxy-2-FITP has been shown to have unique properties compared to 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate, including increased potency and selectivity for certain 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptor isoforms.
Efectos Bioquímicos Y Fisiológicos
The effects of 2-Deoxy-2-FITP on cellular signaling pathways are complex and varied, depending on the specific cell type and context. However, some general effects of the molecule have been observed in various studies. For example, 2-Deoxy-2-FITP has been shown to increase intracellular calcium release and potentiate insulin secretion in pancreatic beta cells. In cancer cells, the molecule has been shown to inhibit cell proliferation and induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Deoxy-2-FITP in lab experiments is its increased potency and selectivity compared to 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate. This allows researchers to study specific 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptor isoforms and signaling pathways with greater precision. However, one limitation of the molecule is its potential toxicity at high concentrations, which can affect cellular viability and lead to nonspecific effects.
Direcciones Futuras
There are several potential future directions for research involving 2-Deoxy-2-FITP. One area of interest is the development of new analogs of the molecule with even greater potency and selectivity for specific 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptor isoforms. Another area of interest is the use of 2-Deoxy-2-FITP as a therapeutic agent for diseases such as cancer and diabetes, based on its effects on cellular signaling pathways. Finally, further research is needed to fully understand the complex effects of the molecule on cellular processes and to identify potential applications in other areas of biology and medicine.
Métodos De Síntesis
The synthesis of 2-Deoxy-2-FITP involves several steps, including the protection of the hydroxyl groups on inositol, the introduction of a fluorine atom at the 2-position, and the deprotection of the hydroxyl groups to yield the final product. The synthesis of 2-Deoxy-2-FITP has been described in several publications, and the molecule is now commercially available from several sources.
Aplicaciones Científicas De Investigación
2-Deoxy-2-FITP has been used in a variety of scientific research applications, including the study of calcium signaling, insulin signaling, and cancer biology. In particular, the molecule has been used as a tool to investigate the role of 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate receptors in calcium signaling, as well as the effects of altered 2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate signaling on cellular processes such as insulin secretion and cancer cell proliferation.
Propiedades
Número CAS |
132489-75-9 |
|---|---|
Nombre del producto |
2-Deoxy-2-fluoroinositol 1,4,5-trisphosphate |
Fórmula molecular |
C6H14FO14P3 |
Peso molecular |
422.09 g/mol |
Nombre IUPAC |
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |
Clave InChI |
XYHAHQSGGXWYQM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Sinónimos |
2-deoxy-2-fluoroinositol 1,4,5-trisphosphate 2-F-IP3 DL-2-deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)








![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)

